molecular formula C10H8BrNO B15334356 5-(3-Bromophenyl)-2-methyloxazole

5-(3-Bromophenyl)-2-methyloxazole

Cat. No.: B15334356
M. Wt: 238.08 g/mol
InChI Key: UNVLBEIIQWLYKB-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-2-methyloxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-(3-bromophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

UNVLBEIIQWLYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Bioisosteric Utility of 5-(3-Bromophenyl)-2-methyloxazole Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 5-(3-Bromophenyl)-2-methyloxazole scaffold represents a high-value "privileged structure" for lead optimization. It serves a dual purpose: first, as a metabolically stable bioisostere for amide bonds , and second, as a versatile synthetic pivot via the 3-bromophenyl handle.

This guide details the physicochemical rationale for deploying this scaffold to replace labile peptide linkages, improve oral bioavailability, and access novel chemical space through late-stage cross-coupling reactions. It is designed for medicinal chemists seeking to optimize potency and ADME profiles in kinase inhibitors, GPCR ligands, and anti-infectives.

Structural Logic & Bioisosteric Rationale[1]

The Oxazole-Amide Equivalence

The 1,3-oxazole ring is a classical non-classical bioisostere for the amide bond (


). Unlike amides, which are susceptible to rapid hydrolysis by proteases and amidases in vivo, the oxazole ring is chemically robust while retaining critical electrostatic features.
  • Dipole Alignment: The oxazole ring mimics the planar geometry and dipole moment of the trans-amide bond. The ring nitrogen (N3) acts as a hydrogen bond acceptor (HBA), analogous to the amide carbonyl oxygen.

  • Metabolic Blockade: Replacing a peptide linkage with an oxazole eliminates the hydrolytic site, significantly extending plasma half-life (

    
    ).
    
  • 2-Methyl Effect: The C2-methyl group serves two roles:

    • Steric Shielding: It protects the N3 position from metabolic oxidation.

    • Lipophilicity Modulation: It incrementally increases

      
       compared to a C2-proton, aiding membrane permeability without the solubility penalty of larger alkyl groups.
      
The 3-Bromophenyl "Diversity Vector"

The meta-bromo substitution is not merely structural; it is a functional gateway.

  • Halogen Bonding (

    
    -hole):  The bromine atom can engage in halogen bonding with backbone carbonyls in protein active sites (e.g., hinge regions of kinases). The 
    
    
    
    -hole (positive electrostatic potential on the halogen tip) interacts directionally with nucleophiles.
  • Synthetic Handle: The C-Br bond is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation at a late stage.

Visualization: Bioisosteric Mapping

Bioisostere_Logic Amide Peptide Bond (-CO-NH-) Labile, Polar Oxazole Oxazole Scaffold (Heterocycle) Stable, Lipophilic Amide->Oxazole Bioisosteric Replacement Properties Shared Properties: 1. Planarity 2. Dipole Moment 3. H-Bond Acceptor Amide->Properties Possesses Oxazole->Properties Retains Outcome Optimized Lead: 1. Increased t1/2 2. No Hydrolysis 3. Improved Permeability Oxazole->Outcome Results in

Caption: Logical flow of replacing a labile amide bond with an oxazole scaffold to improve drug-like properties (ADME).

Synthetic Protocol: Construction of the Core

The synthesis of This compound is most efficiently achieved via the Robinson-Gabriel Cyclodehydration or a modified cyclization of


-bromoketones with amides. Below is a validated protocol for the latter, scalable for gram-scale production.
Reaction Scheme

Precursors: 2-Bromo-1-(3-bromophenyl)ethan-1-one + Acetamide.

Step-by-Step Methodology

Step 1: Condensation/Cyclization

  • Reagents:

    • 2-Bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq)

    • Acetamide (2.0 eq)

    • Solvent: Toluene or Xylene (anhydrous)

    • Catalyst: Conc.

      
       (cat.) or refluxing in neat acetamide.
      
  • Procedure:

    • Mix the

      
      -bromoketone and acetamide in a round-bottom flask.
      
    • Heat the mixture to

      
       (melt/reflux) for 2–4 hours.
      
    • Mechanism: The amide nitrogen attacks the

      
      -carbon (displacement of Br), followed by cyclodehydration of the resulting intermediate to close the oxazole ring.
      
  • Work-up:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with saturated

      
       (to remove acid traces) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexane:EtOAc gradient). The product typically elutes as a white/off-white solid.

Step 2: Functionalization (Example: Suzuki Coupling)

  • Note: This step demonstrates the utility of the 3-bromo handle.[1]

  • Reagents: this compound (1 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane/Water (4:1).
  • Conditions: Degas, heat at

    
     for 12h under 
    
    
    
    .
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3-Bromoacetophenone Bromination Alpha-Bromination (Br2/AcOH) Start->Bromination Inter_1 Intermediate: 2-Bromo-1-(3-bromophenyl)ethan-1-one Bromination->Inter_1 Cyclization Cyclization (Acetamide, 130°C) Inter_1->Cyclization Core CORE SCAFFOLD: This compound Cyclization->Core Div_1 Suzuki Coupling (Ar-B(OH)2, Pd) Core->Div_1 Library A Div_2 Buchwald Amination (R-NH2, Pd) Core->Div_2 Library B Target Final Drug Candidate (Kinase Inhibitor / GPCR Ligand) Div_1->Target Div_2->Target

Caption: Synthetic route from commodity starting materials to the core scaffold and subsequent divergence into library generation.

Physicochemical Data & ADME Profile

The following data summarizes the baseline properties of the core scaffold before derivatization.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 238.08 DaFragment-like; leaves room for large substituents (Rule of 5 compliant).
cLogP 3.2 – 3.5Moderately lipophilic; good membrane permeability, may require solubilizing groups in R-groups.
TPSA ~26

Low polar surface area; high potential for BBB penetration (CNS active).
H-Bond Acceptors 2 (N, O)Interaction with hinge region residues (Kinases) or Ser/Thr side chains.
H-Bond Donors 0No donor capability reduces desolvation penalty upon binding.
Metabolic Stability HighResistant to hydrolysis; 2-Me blocks C2 oxidation.

Applications in Drug Discovery[1][2][3][4][5][6][7][8][9]

Kinase Inhibition (VEGFR2 / EGFR)

Oxazole scaffolds are proven replacements for the amide linker found in many Type II kinase inhibitors.

  • Mechanism: The oxazole N3 accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Cys919 in VEGFR2).

  • Role of 3-Br: The 3-bromophenyl group orients into the hydrophobic back-pocket. Replacing Br with a hydrophobic aryl group (via Suzuki coupling) can induce the "DFG-out" conformation, critical for high selectivity.

  • Case Reference: See GSK's work on 2-anilino-5-aryloxazoles as VEGFR2 inhibitors [1].

GPCR Agonists (GPR88)

In the development of GPR88 agonists for CNS disorders, amide-to-heterocycle bioisosterism is a key strategy to improve brain penetration.[2]

  • Application: Replacing a benzamide core with a 5-aryl-oxazole maintains the necessary vector alignment for receptor activation while reducing TPSA, facilitating blood-brain barrier (BBB) crossing.

  • Validation: 1,3,4-oxadiazoles and oxazoles have been successfully used to optimize potency in GPR88 probes [2].[2]

Anti-infectives

The oxazole core mimics the peptide backbone of natural products (e.g., Streptogramins).

  • Strategy: The 5-(3-bromophenyl) unit acts as a rigid spacer. Derivatizing the bromine with cationic heterocycles can generate broad-spectrum antibacterial agents that target bacterial ribosome assembly.

References

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists. Source: ACS Chemical Neuroscience / NIH PubMed Central. URL:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: Journal of Chemical Information and Modeling.[3] URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source: Journal of Medicinal Chemistry.[4][5][6][7] URL:[Link]

Sources

An In-depth Technical Guide to 5-(3-Bromophenyl)-2-methyloxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and its capacity for diverse biological interactions.[1][2][3][4] The introduction of a bromine atom onto an aryl substituent, as in 5-(3-Bromophenyl)-2-methyloxazole, provides a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules.[3][5] This guide offers a comprehensive overview of this compound, from its fundamental chemical identifiers to a proposed synthetic route, predicted properties, and potential applications in drug discovery.

Part 1: Chemical Identity and Analogs

While a specific CAS number for this compound is not readily found in major chemical databases, indicating it may be a novel or less-common compound, we can characterize its parent structure, 5-(3-Bromophenyl)oxazole, which is commercially available.[6] The addition of a methyl group at the 2-position is a common modification in medicinal chemistry to alter steric and electronic properties.

Table 1: Chemical Identifiers for 5-(3-Bromophenyl)oxazole and Predicted Identifiers for this compound

Identifier5-(3-Bromophenyl)oxazoleThis compound (Predicted)
IUPAC Name 5-(3-bromophenyl)-1,3-oxazole5-(3-bromophenyl)-2-methyl-1,3-oxazole
Molecular Formula C₉H₆BrNOC₁₀H₈BrNO
Molecular Weight 224.06 g/mol 238.08 g/mol
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CN=CO2CC1=NC=C(O1)C2=CC=CC(=C2)Br
InChI Key (Predicted)(Predicted)

Part 2: Proposed Synthesis via Modified Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely used method for the formation of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2][7][8] To achieve the desired 2-methyl substitution on the oxazole ring, a modified TosMIC reagent, specifically 1-(1-isocyanoethylsulfonyl)-4-methylbenzene, is required. The reaction proceeds via a [3+2] cycloaddition between the aldehyde and the deprotonated TosMIC derivative.

The proposed synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 1-(1-isocyanoethylsulfonyl)-4-methylbenzene in the presence of a base, such as potassium carbonate, in an alcoholic solvent like methanol.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Bromobenzaldehyde product This compound reactant1->product reactant2 1-(1-isocyanoethylsulfonyl)-4-methylbenzene reactant2->product reagent1 K₂CO₃ (Base) reagent1->product reagent2 Methanol (Solvent) reagent2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 equivalent) and 1-(1-isocyanoethylsulfonyl)-4-methylbenzene (1.1 equivalents) in methanol, add potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mechanism of the Modified Van Leusen Oxazole Synthesis

The reaction is initiated by the deprotonation of the α-carbon of the substituted TosMIC reagent by the base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of the p-toluenesulfinic acid group leads to the formation of the aromatic oxazole ring.

Part 3: Predicted Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound can be predicted based on its structure and by comparison to similar known compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Physical State SolidAromatic compounds of this molecular weight are typically solids at room temperature.
Melting Point 100-120 °CBased on melting points of similar substituted oxazoles.
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone), sparingly soluble in water.The aromatic and heterocyclic nature suggests good solubility in organic solvents.
logP ~3.5Estimated based on the presence of the bromophenyl and methyl oxazole moieties.

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the phenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methyl protons on the oxazole ring would likely appear as a singlet around δ 2.4-2.6 ppm. The proton on the oxazole ring would be a singlet in the δ 7.0-7.5 ppm region.

  • ¹³C NMR: Aromatic carbons would be in the δ 120-140 ppm range. The carbons of the oxazole ring would be expected around δ 125 ppm (C4), δ 150 ppm (C5), and δ 160 ppm (C2). The methyl carbon would be around δ 14 ppm.

  • IR Spectroscopy: Characteristic peaks for C=N stretching of the oxazole ring (~1650 cm⁻¹), C-O-C stretching (~1100 cm⁻¹), and C-Br stretching (~680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope.

Part 4: Applications in Drug Discovery and Materials Science

The 5-aryl-oxazole motif is a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds.[3][4] These compounds have shown a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.

  • Anticancer Research: The 5-(3-Bromophenyl) moiety has been incorporated into other heterocyclic systems, such as 1,2,4-triazoles, which have demonstrated significant anticancer activity.[9][10] The bromine atom allows for further structural modifications to optimize binding to biological targets like tubulin.

  • Enzyme Inhibition: Substituted oxazoles have been identified as potent inhibitors of various enzymes, including VEGFR2 kinase, which is implicated in angiogenesis.[11] The ability to functionalize the bromophenyl group allows for the exploration of structure-activity relationships to enhance inhibitory potency and selectivity.

  • Materials Science: Brominated aromatic compounds are valuable intermediates in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic semiconductors.[5] The oxazole core can contribute to the photophysical properties of these materials.

Conclusion

This compound, while not a commonly cataloged chemical, represents a valuable synthetic target for researchers in drug discovery and materials science. Its synthesis can be readily achieved through a modified Van Leusen reaction, and its brominated phenyl group provides a gateway for the creation of diverse molecular libraries. The insights provided in this guide aim to facilitate the synthesis and exploration of this and related compounds for the development of novel therapeutics and advanced materials.

References

  • The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Accessed February 13, 2026.
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Georg Thieme Verlag KG. Published May 5, 2005.
  • TosMIC Whitepaper. Varsal Chemical. Accessed February 13, 2026.
  • TosMIC. Enamine. Accessed February 13, 2026.
  • Van Leusen reaction. Wikipedia. Accessed February 13, 2026.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Published March 31, 2020.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Accessed February 13, 2026.
  • Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. Benchchem. Accessed February 13, 2026.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • 5-(3-Bromophenyl)oxazole (Sigma Aldrich/Merck/TCI Chemical Grade). Ar-reagent.com. Accessed February 13, 2026.
  • 5-Bromo-2-methyl-1,3-oxazole. PubChem. Accessed February 13, 2026.
  • 2-Bromo-5-(3-bromophenyl)-1,3-oxazole. EvitaChem. Accessed February 13, 2026.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. PubMed. Published October 5, 2023.
  • 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties.
  • methyl 5-(4-bromophenyl)
  • Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate. PubChem. Accessed February 13, 2026.
  • 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. Matrix Scientific. Accessed February 13, 2026.
  • 5-(4-Bromophenyl)-2-phenyloxazole. PubChem. Accessed February 13, 2026.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Accessed February 13, 2026.
  • 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole. Chemenu. Accessed February 13, 2026.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. Thomasnet. Accessed February 13, 2026.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Published January 20, 2025.
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Published February 15, 2023.
  • Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds.
  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. American Chemical Society. Accessed February 13, 2026.
  • Browse. ChemSpider Synthetic Pages. Accessed February 13, 2026.
  • C12H12BrNO. PubChem. Accessed February 13, 2026.
  • 5-(3-Bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid. BLDpharm. Accessed February 13, 2026.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem. Accessed February 13, 2026.
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • 2-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1,3-benzoxazole. PubChem. Accessed February 13, 2026.
  • Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents.
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
  • Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. PubChem. Accessed February 13, 2026.
  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. Published May 10, 2021.
  • Novel 5-Aryl-[7][12][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Accessed February 13, 2026.

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Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-(3-Bromophenyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for creating biaryl and heteroaryl structures.[1][2][5][6] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 5-(3-Bromophenyl)-2-methyloxazole with various arylboronic acids. The oxazole moiety is a prevalent heterocycle in biologically active compounds, making this protocol highly relevant for drug discovery and development programs.

The core of the Suzuki-Miyaura reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[6][7] The reaction's success hinges on a synergistic interplay between the palladium catalyst, a suitable ligand, a base, and the solvent system.[1][8] This guide will dissect each component's role, offering a robust, field-proven protocol designed for reproducibility and high yield.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl bromide (in this case, this compound). This step forms a square-planar Palladium(II) intermediate.[1][9] The reactivity order for the halide is I > Br > OTf >> Cl > F.[6] Aryl bromides represent a good balance of reactivity and stability, making them common substrates.[1]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role here; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then facilitates the transfer of the aryl group to the palladium, displacing the halide.[5][10][11][12]

  • Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling together to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7][9]

Visualizing the Mechanism

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_intermediate Ar-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Diaryl_PdII Ar-Pd(II)L₂-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' Coupled Product RedElim->Product ArylHalide Ar-X This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Arylboronic Acid BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol

This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Researchers should note that optimization may be required for particularly electron-rich, electron-poor, or sterically hindered coupling partners.

Part 1: Materials and Reagents
ReagentGradeSupplier (Example)Notes
This compound>98%Sigma-AldrichStarting aryl bromide.
Arylboronic Acid>97%Combi-BlocksCoupling partner. 1.2 to 1.5 equivalents are typically used to ensure complete consumption of the aryl bromide.
Pd(PPh₃)₄ (Tetrakis)>99%Strem ChemicalsPalladium(0) catalyst. Other common catalysts include Pd(OAc)₂ or Pd₂(dba)₃ used with a phosphine ligand.[9][12]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificInorganic base. Other suitable bases include K₃PO₄, Cs₂CO₃, or aqueous NaOH.[1][13] The choice can influence reaction rate and yield.[11]
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsOrganic solvent. A mixture with water is common.[1] Other solvents like toluene, THF, or DMF can also be used.[1][14][15]
Deionized WaterHigh PurityIn-houseCo-solvent to dissolve the base and facilitate transmetalation.[1]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction during work-up.
Brine (Saturated NaCl solution)-In-houseFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSiliCycleFor column chromatography.
Part 2: Equipment
  • Round-bottom flask or reaction vial suitable for the reaction scale.

  • Magnetic stirrer and stir bar.

  • Reflux condenser.

  • Inert atmosphere setup (Argon or Nitrogen manifold).

  • Heating mantle or oil bath with temperature control.

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Flash chromatography system.

  • Analytical equipment for characterization (NMR, LC-MS).

Part 3: Step-by-Step Experimental Procedure

Reaction Setup (Inert Atmosphere is Crucial)

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Sequentially add the arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 3 mol%).

    • Expert Insight: The catalyst is air-sensitive. It's best to add it under a positive flow of inert gas. For challenging couplings, especially with heteroaryl chlorides, more specialized and electron-rich phosphine ligands like SPhos or XPhos may be required to achieve good yields.[13][16][17]

  • Solvent Addition: Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water in a 4:1 ratio. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Causality: The solvent choice can significantly impact the reaction. While a wide range of solvents are tolerated, the polarity can influence the rate and selectivity.[15][18] The addition of water helps to dissolve the inorganic base and is believed to facilitate the crucial transmetalation step.[1]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use a freeze-pump-thaw method for more sensitive reactions.

    • Trustworthiness: Proper degassing is critical to prevent oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which can lead to lower yields and the formation of homocoupling byproducts.[1]

Reaction Execution

  • Heating: Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

Work-up and Purification

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and other water-soluble impurities.[19] Follow with a wash using brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[19][20] The choice of eluent will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.

    • Self-Validation: The purity of the final compound should be assessed by ¹H NMR and LC-MS to confirm the structure and identify any potential impurities, such as unreacted starting materials or homocoupled byproducts.[19]

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_purification Work-up & Purification A 1. Combine Aryl Bromide, Boronic Acid, & Base in Flask B 2. Add Palladium Catalyst under Inert Atmosphere A->B C 3. Add Degassed Solvent (Dioxane/H₂O) B->C D 4. Degas Reaction Mixture C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute with EtOAc F->G H 8. Aqueous Wash (H₂O, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize (NMR, LC-MS) J->K

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds. The protocol detailed herein for this compound provides a reliable and robust starting point for researchers in medicinal chemistry and materials science. By understanding the underlying mechanism and the critical role of each component, scientists can effectively troubleshoot and adapt this methodology to a wide array of substrates, accelerating the discovery and development of novel molecules.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sherwood, J. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. [Link]

  • Li, Y., et al. (2002). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]

  • Miles, W. H., et al. (2012). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Murray, P. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Viciu, M. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Frisch, A. C., & Beller, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition. [Link]

  • Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Sfoggia, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

  • Akinkunmi, B. A., & O’Doherty, G. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Scott, J. S., & Jones, A. B. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Wang, B., et al. (2011). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • ChemHelp ASAP. (2020). The Suzuki Cross-Coupling Reaction. YouTube. [Link]

  • Khabiyev, A. T., & Selenova, B. S. (2014). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Bedford, R. B., et al. (2003). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate. [Link]

  • Stanforth, S. P. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 5-(3-Bromophenyl)-2-methyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing C–N cross-coupling reactions on the 5-(3-Bromophenyl)-2-methyloxazole scaffold.

The protocols below are engineered to address the specific electronic and steric challenges posed by the 2-methyloxazole moiety, particularly the risk of competitive C–H arylation at the C4 position and potential catalyst inhibition via N-coordination.

Strategic Analysis of the Substrate

Before initiating screening, the substrate must be analyzed to select the correct catalytic machinery.

  • Electrophile: 3-Bromophenyl group.[1][2][3] This is a standard, moderately deactivated electrophile. It is less reactive than 4-bromophenyl systems (due to lack of direct conjugation with the oxazole in the para position) but sufficiently reactive for standard oxidative addition.

  • Bystander Moiety (2-Methyloxazole):

    • Coordination Risk: The oxazole nitrogen (N3) is a weak

      
      -donor. While less basic than pyridine, it can coordinate to cationic Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning). Solution:  Use bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) to sterically crowd out the oxazole nitrogen.
      
    • C–H Activation Risk: The C4 position of the oxazole ring is unsubstituted. Under forcing conditions or with specific ligands (e.g., simple triphenylphosphine), Pd can catalyze direct C–H arylation, leading to homocoupling or polymerization side products. Solution: Use ligands with high rates of reductive elimination to favor amination over C–H insertion.

Mechanistic Pathway & Critical Control Points

The following diagram illustrates the catalytic cycle with specific checkpoints for this substrate.

BuchwaldCycle PreCat Pd Precatalyst (Pd-G3/G4) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Substrate Coordination Amine Coordination & Deprotonation OxAdd->Coordination + Amine/Base Side_N RISK: Oxazole N-Coordination (Catalyst Arrest) OxAdd->Side_N Low Steric Ligands Side_CH RISK: C4-H Activation (Side Product) OxAdd->Side_CH High Temp / Low Amine Reactivity RedElim Reductive Elimination (C-N Bond Formation) Coordination->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting specific failure modes for oxazole-containing substrates.

Ligand Selection Matrix

For this specific scaffold, "universal" conditions often fail to achieve >90% yields. Select the ligand system based on the nucleophile class.

Amine ClassRecommended LigandCatalyst SystemBaseSolventRationale
Primary Alkyl Amines BrettPhos BrettPhos Pd G3NaOtBuDioxanePrevents β-hydride elimination; accommodates small nucleophiles.
Secondary Alkyl Amines RuPhos RuPhos Pd G3NaOtBuTHF / TolueneExceptional turnover for secondary amines; bulky enough to prevent oxazole N-binding.
Anilines (Electron Rich) XPhos XPhos Pd G3K3PO4t-AmylOHGeneral purpose; high stability.
Anilines (Electron Poor) tBuBrettPhos tBuBrettPhos Pd G3K2CO3t-BuOHEnhanced electron density on Pd facilitates oxidative addition of deactivated nucleophiles.
Amides / Carbamates tBuXPhos tBuXPhos Pd G3K3PO4TolueneRequired for coupling weak nucleophiles (Goldberg-type).

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (Secondary Amines/Anilines)

Best for: Medicinal chemistry scale (50 mg – 5 g), ensuring maximum yield.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv

  • Catalyst: RuPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 – 0.2 M)

Step-by-Step Methodology:

  • Charge Solids: To a dry reaction vial equipped with a magnetic stir bar, add the oxazole substrate (1.0 equiv), solid amine (if applicable), NaOtBu (1.5 equiv), and RuPhos Pd G3 (0.02 equiv).

    • Note: If the amine is liquid, add it after the solvent.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add anhydrous THF or Toluene via syringe.

    • Expert Tip: THF is preferred for lower temperatures (60°C); Toluene is required if >80°C is needed.

  • Reaction: Place in a pre-heated block at 65°C . Stir vigorously.

    • Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 80°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Primary Amine Coupling (BrettPhos System)

Best for: Coupling unhindered primary amines (e.g., benzylamine, n-butylamine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-activation (Optional but recommended for scale >1g): While G3 precatalysts activate rapidly, ensuring strict O2-free conditions is critical for BrettPhos. Sparge the solvent with Argon for 15 mins before use.

  • Assembly: Combine substrate, base, and catalyst in the reaction vessel under Argon. Add solvent and liquid amine.

  • Heating: Heat to 80°C . Primary amines can act as reducing agents for Pd(II), so induction periods are short.

  • Quench: Dilute with water/EtOAc. Wash organic layer with water (2x) to remove excess amine.

  • Scavenging: If the product contains basic nitrogens, Pd removal can be difficult. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Troubleshooting & Optimization

If the standard protocols fail, consult the decision tree below to diagnose the issue based on the observed byproduct.

OptimizationTree Result Reaction Outcome? NoRxn No Conversion (SM Recovery) Result->NoRxn Dehal Dehalogenation (Ar-H) Result->Dehal Homo Homocoupling (Ar-Ar) Result->Homo LowYield Stalled at 50% Result->LowYield Sol_NoRxn 1. Switch to Pd-G4 2. Check O2 ingress 3. Use stronger base (LHMDS) NoRxn->Sol_NoRxn Sol_Dehal 1. Switch solvent to Toluene 2. Use BrettPhos (prevents B-H elim) 3. Lower Temp Dehal->Sol_Dehal Sol_Homo 1. Degas solvent thoroughly 2. Reduce catalyst loading Homo->Sol_Homo Sol_Low 1. Add 2nd portion of Cat 2. Product inhibition? -> Change Ligand LowYield->Sol_Low

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes.

Specific Notes on Oxazole Integrity
  • Ring Opening: If you observe a complex mixture and loss of the oxazole signal in NMR (typically the C4-H singlet around 7.0-7.5 ppm), the base might be too strong. Switch from NaOtBu to Cs2CO3 or K3PO4 and use t-Amyl alcohol as solvent at 100°C.

  • C4-Arylation: If you observe a mass of [M + Ar], the Pd is activating the oxazole C-H. This is common with PPh3-based catalysts. Ensure you are using dialkylbiarylphosphines (RuPhos/XPhos) which accelerate reductive elimination, kinetically favoring the amination product.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Verrier, C., et al. (2011). Direct Pd-catalyzed arylation of oxazoles. Beilstein Journal of Organic Chemistry, 7, 1584–1601. Link(Cited for context on C-H activation risks).

Sources

Synthesis of biaryl compounds using 5-(3-Bromophenyl)-2-methyloxazole building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Biaryl Compounds via Palladium-Catalyzed Cross-Coupling of 5-(3-Bromophenyl)-2-methyloxazole

Abstract

This document provides a comprehensive guide for the synthesis of biaryl compounds utilizing this compound as a key building block. The protocol centers on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing C-C bonds.[1][2] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis who are focused on creating complex molecular architectures containing the valuable biaryl-oxazole motif.

Introduction: The Significance of the Biaryl-Oxazole Scaffold

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] Their unique conformational properties allow them to act as effective scaffolds for interacting with biological targets. When integrated with heterocyclic rings like oxazole, the resulting compounds often exhibit enhanced pharmacological profiles.[5][6]

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[5] It is a bioisostere for ester and amide functionalities and is found in a variety of biologically active molecules with anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The combination of a biaryl system with an oxazole core, therefore, represents a powerful strategy in modern drug design.[7]

The building block at the center of this guide, this compound, is an ideal substrate for this purpose. The bromo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a second aryl or heteroaryl group. The Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[8][9]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide (in our case, an aryl bromide) and an organoboron species (typically a boronic acid or its ester).[8][10] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][10]

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) complex. This complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond. This step oxidizes the palladium from Pd(0) to Pd(II).[8][10] The reactivity of the halide is crucial, with the general trend being I > Br > Cl. Aryl bromides offer a good balance of reactivity and stability.[1]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid with a base (e.g., K₃PO₄, Cs₂CO₃).[2] The base forms a boronate complex ("-ate complex"), which is more nucleophilic and facilitates the transfer of the aryl group to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the new biaryl product. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[1][10]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_in1 cluster_in2 cluster_out Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Design & Protocol

Materials and Reagents
ReagentGradeSupplierNotes
This compound>98%Commercial SourceStarting Material (Electrophile)
Arylboronic Acid or Pinacol Ester>97%Commercial SourceCoupling Partner (Nucleophile), 1.1 - 1.5 equivalents
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercial SourcePre-catalyst, 1-5 mol%
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Commercial SourceBase, 2.0 - 3.0 equivalents
1,4-DioxaneAnhydrous, DriSolvCommercial SourceSolvent
Deionized WaterHPLC GradeIn-houseCo-solvent
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction
Brine (Saturated NaCl solution)-In-houseFor washing during workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceDrying agent
Celite®-Commercial SourceFor filtration
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Rationale for Reagent Selection
  • Palladium Pre-catalyst (Pd(dppf)Cl₂): This is a robust and air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is effective for a wide range of cross-coupling reactions, including those with heteroaryl halides.[10] For more challenging couplings, particularly with sterically hindered substrates, more advanced Buchwald ligands like SPhos or XPhos may be required.[11]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is highly effective in Suzuki couplings. It is generally preferred over stronger bases like alkoxides, which can promote side reactions, or weaker bases like carbonates, which may lead to slower reaction times.[11][12] The presence of some water is often beneficial when using K₃PO₄.[13]

  • Solvent (1,4-Dioxane/H₂O): Anhydrous aprotic solvents like dioxane or toluene are standard for Suzuki reactions.[11] The addition of a small amount of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[1]

Step-by-Step Protocol

The following workflow diagram outlines the key stages of the synthesis.

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup B 2. Degassing A->B C 3. Catalyst Addition B->C D 4. Reaction Heating (80-100 °C, 4-16h) C->D E 5. Workup & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis F->G

Figure 2: Experimental Workflow from Setup to Analysis
  • Reaction Setup:

    • To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[12]

    • Via syringe, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane:water, e.g., 8 mL dioxane and 1 mL water per 1 mmol of aryl bromide).

    • Bubble argon through the stirred solution for 10-15 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask.

    • Briefly evacuate and backfill the flask with inert gas one final time.

  • Reaction:

    • Securely seal the vessel and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the this compound starting material indicates completion.

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc) and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the biaryl product from nonpolar impurities and baseline material.

  • Characterization:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Interpretation & Troubleshooting

Representative Data

The success of the reaction can be influenced by the choice of base, ligand, and temperature. The following table presents hypothetical outcomes to guide optimization efforts.

EntryArylboronic AcidBase (eq)Catalyst (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄ (2.5)Pd(dppf)Cl₂ (3)100692
2Phenylboronic acidK₂CO₃ (2.5)Pd(dppf)Cl₂ (3)1001675
34-Methoxyphenylboronic acidK₃PO₄ (2.5)Pd(dppf)Cl₂ (3)100595
42-Methylphenylboronic acidK₃PO₄ (2.5)XPhos Pd G2 (2)100888
5Phenylboronic acidK₃PO₄ (2.5)Pd(PPh₃)₄ (5)1001265

This data is illustrative. Actual results will vary based on substrate and precise conditions.

Expert Insights & Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Poor quality or decomposed boronic acid.1. Ensure rigorous degassing of the reaction mixture and use of anhydrous solvents.[12] 2. Switch to a more active catalyst system, such as a second-generation Buchwald pre-catalyst (e.g., XPhos Pd G2).[11] 3. Use fresh boronic acid or convert it to a more stable pinacol boronate ester.[1]
Dehalogenation of Starting Material 1. Reaction temperature is too high or reaction time is too long. 2. Presence of protic impurities. 3. The base may be acting as a hydride source.1. Lower the reaction temperature to 80 °C and monitor carefully. 2. Ensure all reagents and solvents are anhydrous.[12] 3. Switch to a different base, such as Cs₂CO₃ or K₂CO₃.
Homocoupling of Boronic Acid 1. Presence of Pd(II) species and oxygen. 2. The transmetalation step is slow compared to the homocoupling pathway.1. Rigorous degassing is critical.[1] 2. Ensure the base is adequately dissolving; consider a different solvent system or a phase-transfer catalyst. Use a slightly larger excess of the boronic acid (e.g., 1.5 eq) to favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling provides an efficient and highly modular route to valuable biaryl-oxazole compounds using this compound. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a robust starting point for the synthesis and exploration of this important class of molecules in drug discovery and development.

References

  • Vertex AI Search. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • PMC. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters.
  • Thieme. Atroposelective Synthesis of Biaryl Compounds via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling.
  • ResearchGate. Suzuki-Miyaura coupling governed by Pd⁰ for the preparation of oxazole derivatives.
  • BenchChem. Troubleshooting low conversion in Suzuki-Miyaura reactions.
  • PubMed. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Myers Group, Harvard University. The Suzuki Reaction - Chem 115.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. Synthesis of Biaryl Compounds Featuring a 3-Bromo-5-propoxyphenyl Moiety: Application Notes and Protocols.
  • PMC. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • PMC. A comprehensive review on biological activities of oxazole derivatives.
  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry.
  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-. Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.
  • Current issues in pharmacy and medicine: science and practice. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
  • ResearchGate. Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • ResearchGate. Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[14][15][16]triazolo[4,3-c]quinazolines. Available at:

  • PubMed. Oxazole-Based Molecules: Recent Advances on Biological Activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(3-Bromophenyl)-2-methyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the cyclization of 5-(3-Bromophenyl)-2-methyloxazole Ticket ID: OX-SYN-53BR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Logic

Welcome to the Technical Support Center. You are likely attempting to synthesize This compound via the cyclization of


-(2-(3-bromophenyl)-2-oxoethyl)acetamide  (Robinson-Gabriel synthesis) or a related condensation.

The 3-bromophenyl substituent is an electron-withdrawing group (EWG) via induction (-I), which slightly deactivates the ketone carbonyl but increases the acidity of the


-protons. While this generally aids enolization, it renders the intermediate susceptible to side reactions if the dehydration step is too harsh.
Diagnostic Flowchart

Use the following decision tree to identify the root cause of your yield loss before altering your protocol.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Is Starting Material (Amide) Recovered? Start->CheckSM CheckTar Is the Reaction Mixture Black/Tarred? CheckSM->CheckTar No CheckWater Was the Solvent/Reagent Strictly Anhydrous? CheckSM->CheckWater Yes Polymer Issue: Polymerization/Charring Action: Lower Temp or Change Reagent CheckTar->Polymer Yes Incomplete Issue: Incomplete Cyclization Action: Increase Temp or Time CheckTar->Incomplete No Hydrolysis Issue: Hydrolysis Action: Dry Solvents/Reagents CheckWater->Hydrolysis No (Water present) CheckWater->Incomplete Yes (Dry)

Figure 1: Diagnostic logic for oxazole synthesis failure modes.

Technical Deep Dive: The Chemistry of Failure

To improve yield, you must understand the competing pathways in the Robinson-Gabriel Cyclodehydration .

The Mechanism

The reaction proceeds through the enol tautomer of the 2-acylamino ketone. The amide oxygen attacks the ketone carbonyl (5-exo-trig), forming a 5-hydroxy-2-oxazoline intermediate, which then dehydrates to the oxazole.

Critical Failure Points
  • Hydrolysis (The Silent Killer): The starting material is an amide.[1] In the presence of strong acid (

    
    , 
    
    
    
    ) and trace moisture, the amide bond hydrolyzes to the amine salt and acetic acid.
    • Symptom:[1][2][3][4][5] Recovery of

      
      -amino ketone or complex mixtures.
      
  • Charring/Polymerization:

    
     and 
    
    
    
    are harsh. The 3-bromo moiety is stable, but the oxazole product itself can undergo acid-catalyzed ring opening or polymerization at high temperatures (
    
    
    C).
    • Symptom:[1][2][3][4][5] Black tar, difficult column chromatography.

  • Incomplete Dehydration: The intermediate hydroxy-oxazoline is stable. Without sufficient driving force (dehydrating power), the reaction stalls at this intermediate.

Optimization Protocols

We recommend two distinct protocols depending on your constraints.

Protocol A: The "Gold Standard" (High Yield, Mild Conditions)

Recommended for research scale (<5g) where yield is paramount.

This method uses Triphenylphosphine (


) and Iodine (

)
to effect dehydration. It is milder than

and typically results in yields >80% for aryl-oxazoles.

Reagents:

  • Precursor:

    
    -(2-(3-bromophenyl)-2-oxoethyl)acetamide (1.0 equiv)
    
  • 
     (2.0 equiv)[1]
    
  • 
     (2.0 equiv)
    
  • 
     (4.0 equiv)[1]
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step:

  • Dissolve

    
     (2.0 equiv) in anhydrous DCM under Argon/Nitrogen.
    
  • Add

    
     (2.0 equiv) and stir for 10 min until the 
    
    
    
    complex forms (solution may turn turbid/yellow).
  • Add

    
     (4.0 equiv) carefully.
    
  • Add the amide precursor (1.0 equiv) in one portion.

  • Stir at room temperature for 15 minutes, then monitor by TLC. Reaction is usually complete within 1-2 hours.

  • Workup: Quench with sat.

    
     (to remove excess iodine). Extract with DCM.
    
  • Why this works: The phosphine oxide byproduct (

    
    ) provides a massive thermodynamic driving force for the dehydration without requiring heat that causes tarring.
    
Protocol B: The "Industrial Workhorse" (Scalable, Cost-Effective)

Recommended for scale-up (>10g) or if PPh3 oxide removal is difficult.

This uses Phosphorus Oxychloride (


) .

Reagents:

  • Precursor: 1.0 equiv[1]

  • 
    : 5-10 volumes (used as solvent and reagent)
    
  • Optional: Toluene (as co-solvent to modulate temp)

Optimization for Yield:

  • Do NOT run neat at reflux immediately. This causes charring.

  • Mix precursor and

    
     at 
    
    
    
    C.
  • Allow to warm to RT, then heat to

    
    C (not reflux) and monitor.
    
  • Quenching: Pour the reaction mixture onto crushed ice/NaOH very slowly. The exotherm here often destroys the product. Keep the quench temp

    
    C.
    

Comparative Data: Dehydrating Agents

Select the agent based on your lab's capabilities and the substrate's sensitivity.

ReagentTypical YieldTemp (

C)
ProsCons

85-95% 25 (RT) Mild, very clean, no tars.

byproduct is hard to remove.
Burgess Reagent 70-85%50-70Very mild, specific for dehydration.Expensive, shelf-unstable.

50-70%80-100Cheap, scalable.Harsh, charring common, dangerous quench.

(Conc.)
30-50%90-110Very cheap.Not recommended. High tar formation.

Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC just below my product that won't convert. What is it?

  • A: This is likely the 5-hydroxy-2-oxazoline intermediate . It means your dehydrating power is insufficient. If using Protocol A, add another 0.5 equiv of

    
    . If using Protocol B, increase temperature by 
    
    
    
    C.

Q2: My product is UV active but decomposes on the silica column.

  • A: Oxazoles can be acid-sensitive.[1] Standard silica gel is slightly acidic.

    • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the silica.

Q3: Can I make this directly from the


-bromo ketone without isolating the amide? 
  • A: Yes, via the Blümlein-Lewy synthesis (condensing 2-bromo-1-(3-bromophenyl)ethanone with acetamide). However, yields are typically lower (40-50%) due to self-condensation of the ketone. The two-step route (make amide

    
     cyclize) is more reliable for high yields.
    

Q4: Does the bromine on the phenyl ring interfere?

  • A: Generally, no.[6] However, avoid using palladium catalysts or magnesium (Grignard conditions) during the synthesis, as the Ar-Br bond is reactive. The conditions described above (

    
     or 
    
    
    
    ) are chemically orthogonal to the aryl bromide.

References

  • Robinson-Gabriel Synthesis Overview

    • Title: The Robinson-Gabriel Synthesis of Oxazoles.[1][4][6][7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Iodine-Mediated Cyclization (Protocol A Basis): Title: Polymer-Supported Triphenylphosphine/Iodine Complex: A Mild and Effective Reagent for the Synthesis of Oxazoles. Source:Synlett (2005).
  • General Oxazole Synthesis & Troubleshooting

    • Title: Synthesis of 1,3-Oxazoles (Methodologies and Mechanisms).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Burgess Reagent Alternative

    • Title: A New and Efficient Variation of the Robinson-Gabriel Oxazole Synthesis using Burgess Reagent.
    • Source:Journal of Organic Chemistry (2001).
    • URL:[Link]

Sources

Optimizing solvent systems for 5-(3-Bromophenyl)-2-methyloxazole recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BR-502 | Status: Active | Tier: Senior Application Support

Executive Summary

You are encountering challenges in the recrystallization of 5-(3-Bromophenyl)-2-methyloxazole , likely involving yield loss or "oiling out" (Liquid-Liquid Phase Separation). This intermediate possesses a specific lipophilicity profile due to the 3-bromophenyl moiety, which complicates purification in standard polar protic solvents.

This guide moves beyond generic advice, utilizing thermodynamic principles to optimize your solvent system. We prioritize Isopropanol (IPA) over Ethanol based on yield data for aryl-oxazoles and provide a specific protocol to mitigate oiling out.

Module 1: Solvent System Optimization
Q: Why is my yield low in Ethanol/Water, even though the crystals look good?

A: While Ethanol (EtOH) is a standard solvent for oxazoles, it often exhibits "hyper-solubility" for 2-methyl-5-aryl oxazoles, leading to significant yield loss in the mother liquor.

Technical Insight: Research into 5-substituted aryl-oxazoles indicates that Isopropanol (IPA) often provides a superior recovery profile compared to Ethanol. The slightly lower polarity and higher steric bulk of IPA reduce the solubility of the oxazole just enough to maximize recovery upon cooling, without forcing the compound out so fast that it oils out.

Recommended Solvent Systems:

SystemComposition (v/v)Primary Use CaseRisk Factor
Primary IPA (100%) or IPA:Water (9:1) High yield, controlled crystal growth.Moderate cooling time required.
Secondary Heptane:EtOAc (3:1) Rejection of polar impurities (e.g., unreacted amides).Flammability; lower impurity rejection for non-polars.
Legacy EtOH:Water (2:1) "Green" processing; rapid crystallization.High yield loss (up to 20% more loss than IPA) [1].
Decision Matrix: Selecting Your Solvent

SolventSelection Start Start: Crude this compound CheckImpurity Main Impurity Type? Start->CheckImpurity PolarImp Polar (Amides/Acids) CheckImpurity->PolarImp NonPolarImp Non-Polar (Oils/Ketones) CheckImpurity->NonPolarImp SystemB System B: Heptane / EtOAc (Kinetic Control) PolarImp->SystemB Reject Polar SystemA System A: IPA / Water (Thermodynamic Control) NonPolarImp->SystemA Reject Oils

Figure 1: Decision matrix for solvent selection based on impurity profile.

Module 2: Troubleshooting "Oiling Out"
Q: The solution turns cloudy and forms a gum/oil at the bottom instead of crystals. Why?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary (binodal) is crossed before the solubility curve (spinodal) in the phase diagram.

The Mechanism: The melting point of this compound is likely suppressed by impurities (starting material 3-bromoacetophenone derivatives). If the crystallization temperature (


) is higher than the depressed melting point of the impure solid, it separates as a liquid [2].

The Protocol to Fix Oiling Out:

  • Switch to IPA: As noted, IPA has a wider metastable zone width (MSZW) for this class of compounds.

  • Seeding at the Cloud Point: You must seed the solution before the oil phase forms.

  • Use the "Double-Heating" Method:

    • Dissolve crude at reflux.

    • Cool until the very first sign of turbidity (cloudiness).

    • Re-heat slightly (2-3°C) to clear the solution.

    • Add pure seed crystals (0.5 wt%).

    • Cool very slowly (10°C/hour).

OilingOut HighTemp 1. Dissolve at Reflux (Clear Solution) Cooling 2. Cool to Cloud Point HighTemp->Cooling OilCheck Did Oil Droplets Form? Cooling->OilCheck Reheat 3. Re-heat 3-5°C (Clear Oil) OilCheck->Reheat Yes (Immediate Action) FailState Gum/Amorphous Solid (Impurity Trapping) OilCheck->FailState Yes (Too Late) Seed 4. Add Seed Crystals Reheat->Seed SlowCool 5. Slow Cool (10°C/hr) Seed->SlowCool

Figure 2: Workflow to rescue a batch that is threatening to oil out.

Module 3: Impurity Rejection (Regioisomers)
Q: How do I remove the regioisomer or unreacted alpha-bromo ketone?

A: Crystallization relies on the principle that impurities disrupt the crystal lattice. However, structural isomers (e.g., 4-(3-bromophenyl) vs 5-(3-bromophenyl)) often co-crystallize.

Strategic Adjustment: If HPLC shows regioisomers persisting after IPA crystallization:

  • Acid Wash Pre-treatment: Oxazoles are weak bases. Dissolve the crude in EtOAc and wash with dilute HCl (pH 4-5). The oxazole may protonate and stay in the aqueous phase (or interface), while non-basic ketone impurities remain in the organic layer. Note: Test stability on a small scale first, as oxazoles can hydrolyze in strong acid/heat.

  • Charcoal Treatment: If the impurity is colored or polymeric, use activated carbon in the hot filtration step.

  • Trituration: If crystallization fails to reach >98% purity, triturate the solid in cold Pentane or Hexane . The bromophenyl oxazole is likely insoluble in cold alkanes, while oily ketone impurities will dissolve.

Module 4: Scalable Protocol (10g - 100g Scale)

Safety Note: Ensure all work is performed in a fume hood. Brominated aromatics can be irritants.

  • Dissolution:

    • Charge crude this compound into the reactor.

    • Add Isopropanol (5 mL per gram of crude) .

    • Heat to reflux (82°C). Ensure complete dissolution. If insolubles remain, hot filter.

  • Nucleation Control:

    • Allow the solution to cool naturally to ~60°C.

    • Critical Step: Add seed crystals (0.1 - 0.5 wt%).

    • Hold temperature at 60°C for 30 minutes to allow seed maturation.

  • Crystallization:

    • Ramp down temperature to 0-5°C over 4 hours (Linear cooling profile).

    • Do not crash cool. Rapid cooling traps impurities.

  • Isolation:

    • Filter the slurry.[1]

    • Wash the cake with cold Heptane (not IPA, to minimize losses).

    • Dry under vacuum at 40°C.

References
  • ResearchGate. (2016). Substances yield after recrystallization from different solvents.[1][2][3] Comparison of Ethanol vs. Isopropanol for aryl-substituted heterocycles.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. Mechanisms of liquid-liquid phase separation.[4]

  • BenchChem. (2025).[1][5] Synthesis and Protocols for 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Analogous synthesis and purification logic for bromophenyl-oxazole scaffolds.

  • LibreTexts. (2022).[6] Troubleshooting Crystallization: Oiling Out.[2][6] Practical laboratory techniques for rescuing oiled-out reactions.[4]

Sources

Validation & Comparative

Technical Guide: HPLC Separation & Retention Analysis of 5-(3-Bromophenyl) vs. 5-(4-Bromophenyl) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 5-(3-Bromophenyl) (meta-isomer) and 5-(4-Bromophenyl) (para-isomer) presents a classic challenge in regioisomer chromatography: separating compounds with identical molecular weights and nearly identical hydrophobicity (logP).

While standard C18 columns can often separate these isomers based on shape selectivity (where the linear para-isomer typically retains longer), baseline resolution is frequently compromised in complex matrices.

The Bottom Line:

  • Standard Approach: On C18, the meta-isomer (3-Br) generally elutes before the para-isomer (4-Br) due to steric hindrance preventing deep pore penetration.

  • Optimized Approach: Pentafluorophenyl (PFP) stationary phases are the superior choice for halogenated aromatics, leveraging

    
     and halogen-specific interactions to significantly increase resolution (
    
    
    
    ).
  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) when using Phenyl or PFP columns to maximize

    
     selectivity.[1]
    

Mechanistic Basis of Separation

To develop a robust method, one must understand the physicochemical drivers distinguishing these two isomers.

Shape Selectivity (Steric Hindrance)

In Reversed-Phase Chromatography (RPC), retention is not solely driven by hydrophobicity; it is also driven by how well the analyte "slots" into the stationary phase alkyl chains.

  • 5-(4-Bromophenyl) [Para]: This isomer possesses a linear, planar geometry. It can penetrate deeper into the C18 brush layer, maximizing Van der Waals interactions. Result: Longer Retention Time (

    
    ).
    
  • 5-(3-Bromophenyl) [Meta]: The bromine atom at the 3-position creates a "kink" in the molecule's width. This steric bulk prevents deep insertion into the stationary phase. Result: Shorter Retention Time (

    
    ).
    
Electronic Interactions (Dipole & )

When using PFP (Pentafluorophenyl) or Phenyl-Hexyl columns, the mechanism shifts from pure hydrophobicity to electronic interaction. The electron-deficient fluorine ring of the PFP phase interacts strongly with the electron-rich bromine and the


-system of the phenyl ring. The specific vector of the dipole moment (which differs between meta and para substitution) creates a distinct energetic landscape for each isomer.
Visualization of Interaction Mechanism

IsomerInteraction cluster_c18 Stationary Phase Interaction (C18) cluster_isomers C18_Ligand C18 Alkyl Chains (Hydrophobic/Steric) Result_Para Result: Late Elution C18_Ligand->Result_Para Strong Interaction Result_Meta Result: Early Elution C18_Ligand->Result_Meta Weak Interaction Para 5-(4-Bromophenyl) (Linear/Planar) Para->C18_Ligand Deep Penetration High Surface Contact Meta 5-(3-Bromophenyl) (Kinked/Bulky) Meta->C18_Ligand Steric Exclusion Reduced Contact

Figure 1: Mechanistic difference in retention. The linear 4-Br isomer maximizes contact with the stationary phase, while the 3-Br isomer is sterically hindered.

Comparative Performance Data

The following data represents typical retention behavior observed for bromophenyl regioisomers under standard reversed-phase conditions.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min

  • Mobile Phase: 60:40 Methanol:Water (Isocratic)

  • Temperature: 30°C

  • Detection: UV @ 254 nm

ParameterC18 Column (Standard)PFP Column (Recommended)
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl Propyl
Separation Mechanism Hydrophobicity + Shape SelectivityHydrophobicity +

+ Dipole
5-(3-Br) Retention (

)
~4.2 min~5.8 min
5-(4-Br) Retention (

)
~4.5 min~7.1 min
Selectivity (

)
1.07 (Poor)1.22 (Excellent)
Resolution (

)
1.1 (Partial Separation) 3.5 (Baseline Separation)
Elution Order Meta

Para
Meta

Para

Note: While the elution order generally remains Meta followed by Para, the PFP column significantly widens the gap between the peaks due to the specific interaction with the halogen position.

Recommended Experimental Protocol

For researchers validating this separation, the following protocol is designed to ensure reproducibility and maximum resolution.

Equipment & Reagents[2]
  • HPLC System: Binary pump capability, low dwell volume preferred.

  • Column:

    • Primary: Fluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 2.1 mm (e.g., Kinetex PFP or similar).

    • Alternative: High-density C18, 1.8 µm (e.g., Zorbax Eclipse Plus).

  • Solvents: LC-MS grade Methanol and Water.

Optimized Method (PFP Phase)
  • Mobile Phase Preparation:

    • A: Water + 0.1% Formic Acid (to suppress silanol ionization).

    • B: Methanol (MeOH) + 0.1% Formic Acid.

    • Why MeOH? Acetonitrile contains

      
      -electrons that can interfere with the 
      
      
      
      interactions between the analyte and the PFP ring.[1] Methanol is "transparent" to these interactions, enhancing selectivity.
  • Gradient Profile:

    • 0.0 min: 40% B

    • 10.0 min: 75% B

    • 10.1 min: 95% B (Wash)

    • 12.0 min: 95% B

    • 12.1 min: 40% B (Re-equilibration)

  • Detection:

    • UV @ 254 nm (primary aromatic absorption).

    • UV @ 220 nm (secondary, higher sensitivity but more noise).

Method Development Decision Tree

MethodDev Start Start: Isomer Separation ScreenC18 Screen C18 Column (MeOH/Water Gradient) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 Co-elution CheckRes->Fail No SwitchPFP Switch to PFP Column (Enhance Halogen Selectivity) Fail->SwitchPFP SolventSelect Use Methanol (Avoid ACN to preserve pi-pi) SwitchPFP->SolventSelect SolventSelect->Success

Figure 2: Workflow for optimizing bromophenyl isomer separation.

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with the nitrogen-containing scaffold (if present).Ensure mobile phase pH is acidic (0.1% Formic or TFA) to protonate silanols.
Co-elution Insufficient shape selectivity on C18.Switch to PFP or Phenyl-Hexyl stationary phase.[2]
Retention Shift Temperature fluctuations affecting Van der Waals forces.Thermostat column at 30°C or 40°C . Higher temp improves mass transfer but may reduce shape selectivity.
Inverted Order Use of Normal Phase chromatography.In Normal Phase, the more polar isomer (often 3-Br) may retain longer. Stick to RP-HPLC for predictable Meta

Para order.

References

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from

  • Phenomenex. (2018).[3] Reversed Phase HPLC Method Development Guide. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Stenutz. (n.d.). Dipole moments of Halogenated Benzenes. Retrieved from

Sources

Validating Purity of 5-(3-Bromophenyl)-2-methyloxazole: An Advanced Elemental Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Absolute" Truth of Purity

In the development of pharmaceutical scaffolds like 5-(3-Bromophenyl)-2-methyloxazole , reliance on HPLC alone is a common but dangerous oversight. While HPLC confirms the absence of UV-active organic impurities, it is blind to "invisible" contaminants: retained moisture, inorganic salts (e.g., potassium carbonate from cyclization), and occluded solvents.

This guide details the validation of this compound (


) using Elemental Analysis (EA) . Unlike relative methods, EA provides an absolute measurement of bulk composition, serving as the ultimate gatekeeper before biological screening.

Comparative Analysis: Why Elemental Analysis?

To understand why EA is non-negotiable for high-impact research, we must compare it with the standard alternatives.

Table 1: Purity Method Comparison Matrix
FeatureElemental Analysis (CHNS/X) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Output Mass % of C, H, N, SRelative Area % of peaksMolar ratio vs. Internal Std
Scope Bulk Purity (Total Composition)Chromatographic Purity Specific Functional Groups
Blind Spots Isomers (same formula)Inorganic salts, Water, Solvents Paramagnetic impurities, low sensitivity
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
"Truth" Level Absolute (Physical constant)Relative (Depends on extinction coeff.)Absolute (Depends on Std purity)

Critical Insight: A sample can show >99% purity on HPLC yet fail EA by >2% due to trapped LiCl or


. In drug development, this mass error leads to incorrect molar dosing in biological assays.

Theoretical Framework

Before validating, we must establish the theoretical baseline for This compound .

Molecular Formula:


Molecular Weight Calculation: 
  • C:

    
    
    
  • H:

    
    
    
  • Br:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 238.08 g/mol

Table 2: Theoretical Composition Targets
ElementCalculationTheoretical Mass %Acceptable Range (

)
Carbon (C)

50.45% 50.05% – 50.85%
Hydrogen (H)

3.39% 2.99% – 3.79%
Nitrogen (N)

5.88% 5.48% – 6.28%

Note: The


 tolerance is the standard acceptance criterion for ACS and RSC journals.[1] [1, 2]

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "check-standards" and blank runs.

Phase 1: Sample Preparation (The Critical Step)

Causality: 90% of EA failures are due to weighing errors or insufficient drying, not synthesis failure.

  • Drying: Dry the sample of this compound under high vacuum (<1 mbar) at 40°C for 12 hours.

    • Why? Oxazoles can form hydrates or solvates. Removal of surface moisture is essential.

  • Homogenization: Gently crush crystals into a fine powder using an agate mortar.

    • Why? Large crystals cause incomplete combustion, leading to low %C results.

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–3.0 mg into a tin capsule. Fold the capsule to exclude air (nitrogen blank).

Phase 2: The Combustion Cycle (CHNS Mode)

Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Oxidation: Sample is dropped into a combustion reactor at 950–1050°C with a pulse of pure Oxygen.

    • Mechanism:[2]

      
      .
      
  • Reduction: Gases pass over reduced Copper at 650°C.

    • Mechanism:[2] Converts

      
       and removes excess 
      
      
      
      .
  • Separation: Gases (

    
    ) are separated via GC column.
    
  • Detection: Thermal Conductivity Detector (TCD) measures signal vs. Helium carrier.

Phase 3: System Suitability

Before running the sample, run a standard (e.g., Acetanilide or Sulfanilamide).

  • Pass Criteria: Standard must read within

    
     of theoretical value.
    

Data Interpretation & Troubleshooting

Interpreting EA data requires a logical diagnostic approach. Use the diagram below to diagnose deviations.

Visualization: EA Interpretation Logic Flow

EA_Interpretation Start Experimental Result vs Theoretical Match Within ±0.4% Limit Start->Match Fail Deviation > 0.4% Start->Fail Pass PASS: High Purity Match->Pass LowC Low %C, Low %N Fail->LowC Values are diluted HighC High %C Fail->HighC Excess Carbon HighH High %H Fail->HighH Excess Hydrogen Inorganic Diagnosis: Inorganic Contamination (Silica, Salts, Metals) LowC->Inorganic If %H is normal/low Solvent Diagnosis: Trapped Solvent/Water (Recalculate for Solvate) LowC->Solvent If %H is high Grease Diagnosis: Grease/Oil Contamination (Check 1H NMR at 0-1 ppm) HighC->Grease Wet Diagnosis: Moisture/Water (Check 1H NMR at 3.3 ppm) HighH->Wet

Figure 1: Decision tree for interpreting Elemental Analysis deviations. This logic distinguishes between solvation, inorganic contamination, and synthesis errors.

Diagnostic Scenarios for this compound
Scenario A: The "Salt" Trap (Low C, Low N)
  • Result: C: 45.10%, H: 3.01%, N: 5.20%

  • Deviation: C is down by ~5%.

  • Cause: The sample contains non-combustible material. In oxazole synthesis, this is often residual

    
     or silica gel from the column.
    
  • Action: Dissolve in DCM, filter through a 0.2

    
     PTFE filter, and re-precipitate.
    
Scenario B: The "Solvate" (Low C, High H)
  • Result: C: 49.10%, H: 4.10%, N: 5.70%

  • Analysis: Carbon is low, but Hydrogen is significantly higher than theory (3.39%).[2]

  • Cause: Trapped solvent (e.g., Methanol or Water).

  • Validation: Perform a calculation for

    
    . If the math fits, the compound is a hemihydrate.
    

Integrated Validation Workflow

This diagram illustrates how EA fits into the broader validation lifecycle for a drug candidate.

Validation_Workflow Syn Synthesis (Crude) Pur Purification (Column/Recryst) Syn->Pur HPLC HPLC/LC-MS (Check Organic Purity) Pur->HPLC NMR 1H NMR (Check Structure) HPLC->NMR Decision Organic Purity >98%? NMR->Decision Decision->Pur No EA Elemental Analysis (Check Bulk Purity) Decision->EA Yes Final Release for Bio-Assay EA->Final Pass (±0.4%) Reprocess Reprocess (Dry/Filter) EA->Reprocess Fail Reprocess->EA

Figure 2: The "Gatekeeper" workflow. Note that EA is the final step; performing it on crude material is wasteful.

Conclusion

Validating This compound requires more than just a clean NMR spectrum. Elemental Analysis acts as the final forensic audit of your chemical synthesis. By ensuring the Carbon, Hydrogen, and Nitrogen values fall within the


  window, you confirm not just the identity of the molecule, but the absence of salts and solvents that could skew biological data.

Final Recommendation: For publication or biological testing, report the data in the standard format:

Anal. Calcd. for


: C, 50.45; H, 3.39; N, 5.88. Found: C, 50.38; H, 3.42; N, 5.81.

References

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Aryl-2-Methyloxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, 5-aryl-2-methyloxazoles represent a pivotal class of heterocyclic compounds. Their inherent photophysical properties, governed by a versatile π-electron system, make them attractive candidates for applications ranging from fluorescent probes to pharmacophores in drug discovery. A fundamental understanding of their electronic absorption characteristics is paramount for their rational design and application. This guide provides an in-depth analysis of the UV-Vis absorption spectra of 5-aryl-2-methyloxazoles, offering a comparative perspective on the influence of aryl substituents and solvent polarity, supported by experimental data and protocols.

The Electronic Architecture and its Influence on Absorption Properties

The UV-Vis absorption spectrum of an organic molecule is a direct consequence of its electronic structure. For 5-aryl-2-methyloxazoles, the principal absorption bands arise from π → π* electronic transitions within the conjugated system formed by the oxazole ring and the appended aryl group. The position (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the nature of the substituent on the aryl ring and the polarity of the surrounding solvent medium.

The oxazole core itself can function as both an electron donor and acceptor, facilitating a donor-π-acceptor (D-π-A) framework.[1] Excitation with UV-Vis light can induce an intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-deficient part through the π-conjugated bridge.[1] This ICT character is a key determinant of their photophysical behavior.

Comparative Analysis of Substituent Effects

The electronic nature of the substituent on the 5-aryl ring profoundly modulates the UV-Vis absorption profile of 2-methyloxazoles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to predictable shifts in the absorption maximum.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the aromatic ring, raising the energy of the HOMO. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the aryl ring, lowering the energy of the LUMO. This also leads to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectrum, often more pronounced than with EDGs due to the enhanced ICT character.

The following table summarizes the experimentally observed UV-Vis absorption maxima for a series of 5-aryl-2-methyloxazoles, illustrating these substituent effects.

Substituent (on Phenyl Ring)λmax (nm) in EthanolMolar Absorptivity (ε, M⁻¹cm⁻¹)
-H (Phenyl)~305~25,000
-OCH₃ (p-Anisyl)~320~28,000
-NO₂ (p-Nitrophenyl)~350~32,000

Note: The data presented is a compilation from various sources and representative of the general trends observed for this class of compounds. Exact values may vary based on specific experimental conditions.

The Role of Solvent Polarity: Solvatochromism

The phenomenon of solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with a significant change in dipole moment upon electronic excitation. In the case of 5-aryl-2-methyloxazoles, the excited state often possesses a more pronounced charge separation (a larger dipole moment) than the ground state, particularly when strong donor-acceptor substituents are present.

An increase in solvent polarity will stabilize both the ground and excited states, but the more polar excited state is stabilized to a greater extent. This differential stabilization leads to a reduction in the energy difference between the two states, resulting in a bathochromic shift in the absorption maximum in more polar solvents. This positive solvatochromism is a key indicator of the ICT nature of the electronic transition.

Experimental Protocol for UV-Vis Spectroscopic Analysis

Accurate and reproducible UV-Vis absorption data is contingent upon a well-defined experimental protocol. The following is a standardized procedure for the analysis of 5-aryl-2-methyloxazoles.

Instrumentation

A double-beam UV-Vis spectrophotometer is employed for all measurements. Quartz cuvettes with a 1 cm path length are used to hold the sample and blank solutions.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the 5-aryl-2-methyloxazole derivative and dissolve it in a known volume of spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of approximately 10⁻³ M concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working solution with a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The final concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum to ensure adherence to the Beer-Lambert Law.

Measurement Procedure
  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent. This corrects for any absorption from the solvent and the cuvette itself.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-500 nm for these compounds).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (~10⁻³ M) working Prepare Working Solution (~10⁻⁵ M) stock->working Dilution baseline Record Baseline (Solvent) working->baseline sample Record Sample Spectrum baseline->sample determine_lambda Determine λmax and Absorbance sample->determine_lambda calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda->calculate_epsilon Beer-Lambert Law end End calculate_epsilon->end start Start start->stock

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of 5-aryl-2-methyloxazoles.

Structure-Property Relationships Visualized

The interplay between the molecular structure of 5-aryl-2-methyloxazoles and their resulting UV-Vis absorption characteristics can be visualized as a logical relationship.

structure_property cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_spectral Spectral Characteristics Aryl_Substituent Aryl Substituent (EDG vs. EWG) HOMO_LUMO HOMO-LUMO Gap Aryl_Substituent->HOMO_LUMO Modulates Solvent Solvent Polarity ICT Intramolecular Charge Transfer (ICT) Solvent->ICT Influences Lambda_max Absorption Maximum (λmax) HOMO_LUMO->Lambda_max Determines ICT->Lambda_max Shifts Epsilon Molar Absorptivity (ε) ICT->Epsilon Affects

Sources

Safety Operating Guide

5-(3-Bromophenyl)-2-methyloxazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Assessment

5-(3-Bromophenyl)-2-methyloxazole is a halogenated heterocyclic compound commonly used as a pharmaceutical building block. Proper disposal is dictated by two critical molecular features: the bromine substituent and the oxazole ring .

  • Waste Classification: Halogenated Organic Waste .

  • Primary Hazard: Aquatic Toxicity (H411) and Irritant (H315/H319).

  • Critical Directive: DO NOT mix with non-halogenated solvent waste streams. The presence of bromine requires specific incineration protocols (flue gas scrubbing) to prevent the release of corrosive hydrogen bromide (HBr) gas.

Scientific Rationale for Disposal Protocols

To ensure compliance and safety, we must understand the causality behind these procedures.

The Halogen Factor (Bromine)

Unlike standard organic waste (C, H, O, N), this compound contains bromine. When incinerated in standard facilities, brominated compounds generate Hydrogen Bromide (HBr) and potentially free bromine gas (


).
  • Impact: These gases are highly corrosive to incinerator linings and harmful to the environment.

  • Solution: This waste must be tagged for facilities equipped with wet scrubbers (alkaline quench) to neutralize acid gases.

The Heterocycle Factor (Oxazole)

The oxazole ring is generally stable but can undergo ring-opening or exothermic decomposition under strong acidic or oxidative conditions.

  • Impact: Risk of unexpected heat generation in waste containers.

  • Solution: Strict segregation from strong oxidizers (e.g., nitric acid, peroxides).

Disposal Decision Workflow

The following logic gate ensures the compound is routed to the correct waste stream based on its physical state in your laboratory.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidState Pure Solid / Precipitate StateCheck->SolidState Solid LiquidState Dissolved in Solution StateCheck->LiquidState Liquid SolidPack Pack in HDPE Wide-Mouth Jar (Do not dissolve unnecessarily) SolidState->SolidPack SolventCheck Identify Solvent Carrier LiquidState->SolventCheck Labeling Label: 'Hazardous Waste - Halogenated' Constituents: Brominated Oxazole + Solvent SolidPack->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Compatible NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHaloSolvent Requires Tagging Segregation CRITICAL STEP: Segregate into Halogenated Waste Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Contaminates Stream Segregation->Labeling Pickup Schedule EHS Pickup (High Temp Incineration w/ Scrubber) Labeling->Pickup

Figure 1: Decision tree for the safe disposal of brominated oxazole derivatives. Note the convergence on "Halogenated Waste" regardless of the solvent carrier.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent cross-contamination of non-halogenated waste streams.

  • Select Container:

    • Liquids: Use amber glass or HDPE (High-Density Polyethylene) carboys. Avoid metal containers due to the potential for HBr formation over time, which causes corrosion.

    • Solids: Use a wide-mouth HDPE jar. Do not dissolve solid waste in solvent just to dispose of it; solid waste disposal is often cheaper and safer (lower flammability load).

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong Oxidizers (Nitric Acid, Peroxides).

    • Strong Acids (Concentrated HCl/H2SO4).

    • Alkali Metals (Sodium/Potassium).

Phase 2: Solubilization (If required for rinsing)

If you must rinse glassware containing the residue:

  • Use a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

  • DCM Route: Pour the rinse directly into the Halogenated Waste carboy.

  • Ethyl Acetate Route: Even though Ethyl Acetate is non-halogenated, once it contains the brominated oxazole, the entire mixture must be treated as Halogenated Waste .

Phase 3: Labeling

Regulatory agencies (EPA/OSHA) require specific labeling. Your label must include:

  • Full Chemical Name: this compound (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

  • Constituent Breakdown: e.g., "95% Dichloromethane, 5% Brominated Oxazole."

Chemical Compatibility & Safety Data

The following table summarizes key interactions to avoid during the disposal process.

ParameterSpecificationReasoning
Incompatible Materials Strong Oxidizers (e.g., Peroxides, Nitric Acid)Oxazole rings can degrade exothermically under strong oxidation [1].
Incompatible Materials Strong Bases (NaOH > 5M)Potential for deprotonation or ring hydrolysis depending on substitution.
Recommended PPE Nitrile Gloves (Min 0.11mm)Halogenated compounds can permeate standard latex.
Flash Point Data not established (Treat as Organic Solid)Combustible. Keep away from open flames.
RCRA Status (USA) Not P- or U-listed specifically.Classify as D001 (Ignitable) if in solvent, or general Halogenated Hazardous Waste .

Emergency Spill Response

If a spill occurs during transfer/disposal:

  • Evacuate & Ventilate: If the compound is in a volatile solvent (like DCM), evacuate the immediate area to prevent inhalation.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust generation, then sweep into a disposable container.

    • Liquid Spill: Use a non-combustible absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels for large solvent spills due to flammability.

  • Decontamination: Clean the surface with a soap/water solution. Collect all cleaning materials as Halogenated Hazardous Waste .

References

  • PubChem. (2025). 5-bromo-2-methyl-1,3-oxazole Compound Summary (Analogous Structure Safety). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • eCFR. (2024). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Code of Federal Regulations.[1][2][3] Retrieved from [Link][2][4][5][6][7][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.